molecular formula C10H10Br2O2 B13427881 2-Bromo-1-(5-bromo-2-methoxy-3-methylphenyl)ethanone

2-Bromo-1-(5-bromo-2-methoxy-3-methylphenyl)ethanone

Cat. No.: B13427881
M. Wt: 321.99 g/mol
InChI Key: JPBRNZLLVPWBGJ-UHFFFAOYSA-N
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Description

2-Bromo-1-(5-bromo-2-methoxy-3-methylphenyl)ethanone is an organic compound with the molecular formula C10H10Br2O2 It is a brominated derivative of ethanone, characterized by the presence of two bromine atoms, a methoxy group, and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(5-bromo-2-methoxy-3-methylphenyl)ethanone typically involves the bromination of 2-methoxy-3-methylacetophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as chloroform or acetic acid. The reaction conditions often include refluxing the mixture to ensure complete bromination. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction parameters to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(5-bromo-2-methoxy-3-methylphenyl)ethanone undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-1-(5-bromo-2-methoxy-3-methylphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of brominated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(5-bromo-2-methoxy-3-methylphenyl)ethanone involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic aromatic substitution reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, potentially disrupting their normal function. The methoxy and methyl groups can also influence the compound’s reactivity and binding affinity to specific targets .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-(4-methoxyphenyl)ethanone: Similar structure but with a different substitution pattern on the phenyl ring.

    2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone: Contains a chlorine atom instead of a second bromine atom.

    2-Bromo-1-(4-methylphenyl)ethanone: Lacks the methoxy group and has a different substitution pattern

Uniqueness

2-Bromo-1-(5-bromo-2-methoxy-3-methylphenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and methoxy groups enhances its reactivity and potential for diverse applications in synthesis and medicinal chemistry .

Properties

Molecular Formula

C10H10Br2O2

Molecular Weight

321.99 g/mol

IUPAC Name

2-bromo-1-(5-bromo-2-methoxy-3-methylphenyl)ethanone

InChI

InChI=1S/C10H10Br2O2/c1-6-3-7(12)4-8(9(13)5-11)10(6)14-2/h3-4H,5H2,1-2H3

InChI Key

JPBRNZLLVPWBGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC)C(=O)CBr)Br

Origin of Product

United States

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